4-(tert-Butyl)-N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
CAS No.: 910235-65-3
Cat. No.: VC11983277
Molecular Formula: C24H32BNO3
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910235-65-3 |
|---|---|
| Molecular Formula | C24H32BNO3 |
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | 4-tert-butyl-N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C24H32BNO3/c1-16-19(25-28-23(5,6)24(7,8)29-25)10-9-11-20(16)26-21(27)17-12-14-18(15-13-17)22(2,3)4/h9-15H,1-8H3,(H,26,27) |
| Standard InChI Key | ATTNKONWSRSBKY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Introduction
4-(tert-Butyl)-N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a complex organic compound featuring a benzamide core with a tert-butyl group and a boronic acid ester moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a precursor for various pharmaceuticals.
Synthesis and Applications
The synthesis of such compounds typically involves the reaction of an aryl halide with a boronic acid ester in the presence of a palladium catalyst, known as the Suzuki-Miyaura cross-coupling reaction. This process is crucial for forming carbon-carbon bonds in organic synthesis.
| Reagent | Role |
|---|---|
| Aryl Halide | Starting Material |
| Boronic Acid Ester | Coupling Partner |
| Palladium Catalyst | Catalyst for Cross-Coupling |
Biological and Chemical Significance
While specific biological activities of 4-(tert-Butyl)-N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide are not detailed in the search results, compounds with similar structures are often investigated for their potential as antimicrobial, anticancer, or anti-inflammatory agents. The presence of a boronic acid ester suggests it could be used as a precursor for further modifications to enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume